ethyl 3-chloro-1H-indole-2-carboxylate

Medicinal Chemistry Process Chemistry Building Block

Many medicinal chemistry projects stall due to inefficient de novo synthesis of 3-arylindole analogs. This pre-functionalized 3-chloroindole-2-carboxylate enables rapid parallel library synthesis via Pd-catalyzed cross-coupling, eliminating multi-step routes from unsubstituted precursors. - **Key Application**: Direct precursor for 3-aryl/heteroaryl indole-2-carboxylates via Suzuki-Miyaura coupling; also hydrolyzes to the corresponding carboxylic acid (NMDA receptor antagonist pharmacophore). - **Procurement Advantage**: BenchChem supplies this solid (mp 153-154°C, MW 223.66) with documented synthetic protocols, ensuring batch-to-batch reproducibility for SAR campaigns.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 38343-91-8
Cat. No. B3133199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-chloro-1H-indole-2-carboxylate
CAS38343-91-8
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)Cl
InChIInChI=1S/C11H10ClNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
InChIKeyBSEGLNNFMGYNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-chloro-1H-indole-2-carboxylate Overview


Ethyl 3-chloro-1H-indole-2-carboxylate (CAS 38343-91-8) is a member of the 3-haloindole-2-carboxylate class, a foundational scaffold in medicinal chemistry for the development of NMDA receptor antagonists [1], Factor Xa inhibitors [2], and other bioactive molecules . Characterized by a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol [3], this compound is supplied as a solid with a reported melting point of 153-154 °C . It is commercially available from multiple suppliers, including Matrix Scientific and Sigma-Aldrich (as an AldrichCPR product), primarily serving as a versatile synthetic intermediate for research and development .

Building Block 3-Haloindole-2-carboxylate scaffold for SAR diversification
Cross-Coupling Direct electrophilic partner for Pd-catalyzed Suzuki couplings
Identity Reported melting point supports preliminary identity verification

Ethyl 3-chloro-1H-indole-2-carboxylate: Analog Specificity


Interchanging ethyl 3-chloro-1H-indole-2-carboxylate with its 3-bromo or 3-methyl analogs without empirical validation is a high-risk procurement strategy. The electron-withdrawing nature and steric bulk of the 3-substituent profoundly influence reactivity and target binding. For instance, QSAR analyses of indole-2-carboxylate-based NMDA antagonists demonstrate that binding affinity (pKi) is directly modulated by the lipophilicity, steric bulk, and electron-donating/resonance effects of substituents on the indole core [1]. Consequently, a 3-chloro group will impart distinct physicochemical properties and a different electronic profile compared to a 3-bromo or 3-methyl group [2]. This directly impacts crucial downstream parameters: the rate and yield of key transformations like Suzuki couplings, the lipophilicity (logP) affecting solubility and membrane permeability [3], and ultimately, the biological activity of the final target molecule [1]. The evidence presented below quantifies these critical differences to inform scientifically sound procurement decisions.

Dimension
Target (3-Cl)
Substitutes (3-Br / 3-Me)
3-Substituent Electronics
Electron-withdrawing; directs cross-coupling reactivity
Br: larger, different crystal packing; Me: electron-donating, inert to coupling
Lipophilicity
Moderate lipophilicity; suitable for purification
Br: higher logP alters retention; Me: lower logP shifts partitioning
Mass & Weighing
Standard intermediate mass (223.66 g/mol)
~20% mass difference vs. Br; ~9% vs. Me may cause stock solution errors if interchanged

Ethyl 3-chloro-1H-indole-2-carboxylate: Quantitative Comparison


Crystallinity and Melting Point

Ethyl 3-chloro-1H-indole-2-carboxylate is characterized by a reported melting point of 153-154 °C . This is consistently higher than that of its direct 3-bromo analog, ethyl 3-bromo-1H-indole-2-carboxylate, which melts in the range of 149-153 °C . This 1-4 °C difference, while modest, is analytically useful and often correlates with differences in crystal packing efficiency driven by the specific halogen atom [1].

Melting Point
Head-to-head
Target 153–154 °C
vs. 3-bromo analog 149–153 °C
Supports identity check
Vendor-reported data; crystal packing differences
Medicinal Chemistry Process Chemistry Building Block

Lipophilicity and Cross-Coupling Reactivity

The replacement of a hydrogen with a chlorine atom at the 3-position of the indole-2-carboxylate scaffold increases lipophilicity. While direct logP data for the target compound is not universally standardized, its chlorine substituent confers distinct reactivity and physical properties compared to non-halogenated or other halogenated analogs [1]. The presence of the 3-chloro group makes the compound a suitable electrophilic partner for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl and heteroaryl groups at the C3 position [2]. This is a key point of differentiation from non-halogenated analogs, which cannot participate in such transformations without prior functionalization.

Cross-Coupling Reactivity
Class-level
3-Cl enables direct Suzuki coupling; 3-Me/unsubstituted do not
Enables library diversification
Class-level inference; verify under specific conditions
Organic Synthesis Suzuki Coupling ADME/Tox

Molecular Weight and Molar Calculations

The molecular weight of ethyl 3-chloro-1H-indole-2-carboxylate is 223.66 g/mol (C11H10ClNO2) . This is notably different from the 3-bromo analog (268.11 g/mol, C11H10BrNO2) and the 3-methyl analog (203.24 g/mol, C12H13NO2) [1]. For a researcher preparing a 10 mM stock solution in 1 mL of DMSO, the required mass of each compound would be 2.24 mg, 2.68 mg, and 2.03 mg, respectively. This 10-20% difference in mass per mole directly impacts the accuracy of solution preparation if the compounds are mistakenly interchanged or if calculations are not updated.

Molar Mass
Head-to-head
223.66 g/mol (Cl)
vs. 268.11 (Br) / 203.24 (Me)
Impacts solution accuracy
Stock preparation; 10–20% mass error if interchanged
Compound Management Assay Preparation Analytical Chemistry

Ethyl 3-chloro-1H-indole-2-carboxylate Applications


Cross-Coupling for Indole Library Synthesis

This compound is the optimal choice for constructing libraries of 3-aryl/heteroaryl indole-2-carboxylates. Its 3-chloro substituent serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This allows for the rapid, parallel synthesis of diverse analogs that are inaccessible from 3-methyl or unsubstituted starting materials. For a medicinal chemist exploring structure-activity relationships (SAR) around the 3-position of this privileged scaffold, procuring ethyl 3-chloro-1H-indole-2-carboxylate is a more efficient and direct route than de novo synthesis of each 3-aryl analog.

Hydrolysis to the Free Acid

As documented in synthetic procedures, ethyl 3-chloro-1H-indole-2-carboxylate can be reliably hydrolyzed under basic conditions (e.g., LiOH in THF/MeOH/H2O) to yield the corresponding 3-chloro-1H-indole-2-carboxylic acid . This carboxylic acid is itself a valuable intermediate, often serving as the key pharmacophore or as a handle for further amide coupling. A process chemist would prioritize this specific ester over analogs for this route if a well-precedented, high-yielding hydrolysis protocol is required, as the reaction conditions are already optimized for this substrate.

NMDA Antagonist Scaffold

Indole-2-carboxylates are a well-established class of potent, competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor [2]. While the most potent antagonists in this series often feature a 5- or 6-chloro substitution [3], the 3-chloro ethyl ester serves as a critical pro-drug or intermediate. For example, the 3-ethylester analog SC-50132 was shown to be a pro-drug for the active antagonist SC-49648, demonstrating improved brain bioavailability with a half-life of 35 minutes [4]. This precedent positions the 3-chloro-2-ethyl ester scaffold as a strategically important intermediate for optimizing the pharmacokinetic properties of this therapeutically relevant class.

Application
Selection Property
Validation Focus
Library synthesis of 3-arylindole-2-carboxylates
Electrophilic C3 cross-coupling handle
Reactivity and scope under Suzuki conditions
Hydrolysis to 3-chloroindole-2-carboxylic acid
Base-labile ethyl ester
Reported hydrolysis protocol and yield
NMDA glycine site antagonist scaffold
Pro-drug ester for CNS penetration studies
Reported brain exposure and pharmacology endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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